molecular formula C11H15ClFN3 B1490130 2-Chloro-3-(4-(2-fluoroethyl)piperidin-1-yl)pyrazine CAS No. 2090990-49-9

2-Chloro-3-(4-(2-fluoroethyl)piperidin-1-yl)pyrazine

Cat. No. B1490130
CAS RN: 2090990-49-9
M. Wt: 243.71 g/mol
InChI Key: JCHGAUQPCUKYRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 2-Chloro-3-(4-(2-fluoroethyl)piperidin-1-yl)pyrazine consists of a pyrazine ring substituted with a chlorine atom and a piperidine ring which is further substituted with a fluoroethyl group . The exact 3D structure and conformation can be determined using techniques like X-ray crystallography, NMR spectroscopy, or computational chemistry methods.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the search results. Its molecular weight is 243.71 g/mol. For more specific properties such as melting point, boiling point, solubility, or stability, it’s recommended to refer to product datasheets or material safety data sheets provided by suppliers .

Scientific Research Applications

Cancer Treatment

  • Aurora Kinase Inhibitor : Compounds structurally related to 2-Chloro-3-(4-(2-fluoroethyl)piperidin-1-yl)pyrazine, specifically Aurora kinase inhibitors, have shown potential in treating cancer by inhibiting Aurora A kinase, which is crucial for cell division and tumor growth (ロバート ヘンリー,ジェームズ, 2006).
  • Anti-Lung Cancer Activity : Novel Fluoro Substituted Benzo[b]pyran derivatives, indicating the structural versatility of related compounds, exhibit anticancer activity at low concentrations compared to reference drugs, highlighting their potential in lung cancer treatment (A. G. Hammam et al., 2005).

Neurodegenerative Disorders

  • Anticholinesterase Agents : Pyrazoline derivatives, including those structurally related to the queried compound, have been synthesized and evaluated for their anticholinesterase effects, which are crucial for the treatment of neurodegenerative disorders. These compounds demonstrate potential applications for diseases involving cholinesterase enzymes (M. Altıntop, 2020).

Tuberculostatic Activity

  • Tuberculostatic Pyrazine Derivatives : Some pyrazine derivatives have shown promising tuberculostatic activity, which can be pivotal in developing treatments for tuberculosis. These findings highlight the therapeutic potential of pyrazine derivatives in infectious diseases (H. Foks et al., 2005).

Surface Protection Activities

  • Mild Steel Corrosion Inhibition : Pyridazine derivatives, including those related to the queried compound, have been tested for their potential to protect mild steel surfaces and inhibit corrosion in hydrochloric acid solutions. These compounds act as mixed-type inhibitors, protecting steel from oxidative and reductive reactions involved in the corrosion process (L. Olasunkanmi et al., 2018).

Safety and Hazards

The safety and hazards associated with 2-Chloro-3-(4-(2-fluoroethyl)piperidin-1-yl)pyrazine are not mentioned in the search results. As with all chemicals, it should be handled with appropriate safety measures. For detailed safety information, it’s recommended to refer to the material safety data sheet (MSDS) provided by the supplier .

properties

IUPAC Name

2-chloro-3-[4-(2-fluoroethyl)piperidin-1-yl]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClFN3/c12-10-11(15-6-5-14-10)16-7-2-9(1-4-13)3-8-16/h5-6,9H,1-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHGAUQPCUKYRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCF)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-(4-(2-fluoroethyl)piperidin-1-yl)pyrazine
Reactant of Route 2
Reactant of Route 2
2-Chloro-3-(4-(2-fluoroethyl)piperidin-1-yl)pyrazine
Reactant of Route 3
2-Chloro-3-(4-(2-fluoroethyl)piperidin-1-yl)pyrazine
Reactant of Route 4
Reactant of Route 4
2-Chloro-3-(4-(2-fluoroethyl)piperidin-1-yl)pyrazine
Reactant of Route 5
2-Chloro-3-(4-(2-fluoroethyl)piperidin-1-yl)pyrazine
Reactant of Route 6
2-Chloro-3-(4-(2-fluoroethyl)piperidin-1-yl)pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.